2,5-bis[(3-isoxazolylmethyl)thio]-1,3,4-thiadiazole
Overview
Description
2,5-bis[(3-isoxazolylmethyl)thio]-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C10H8N4O2S3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.98093903 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
2,5-Disubstituted 1,3,4-thiadiazoles, including compounds similar to 2,5-bis[(3-isoxazolylmethyl)thio]-1,3,4-thiadiazole, have been investigated for their corrosion inhibition properties on mild steel in acidic solutions. These studies indicate that thiadiazole derivatives can serve as effective corrosion inhibitors, with their efficiency potentially correlated to quantum chemical parameters derived from Density Functional Theory (DFT) and Quantum Structure-Activity Relationship (QSAR) approaches (Bentiss et al., 2007).
Anticancer Activity
A novel series of bis(1,3,4-thiadiazole) derivatives, synthesized in a single-step methodology, exhibited significant anticancer activity against human breast carcinoma cells (MCF-7). These findings highlight the potential of thiadiazole derivatives in cancer therapy (Gomha et al., 2016).
Antimicrobial Studies
Thiadiazole derivatives have also shown promising antimicrobial properties. A study synthesizing novel bis-[1,3,4]thiadiazole and bis-thiazole compounds attached to a thieno[2,3-b]thiophene moiety reported significant antimicrobial efficacy, suggesting their application in addressing microbial infections (Kheder et al., 2012).
Coordination Chemistry
Research on heterocyclic thioether ligands, including those incorporating the 1,3,4-thiadiazole core, has led to the development of new metal–organic supramolecular architectures. These findings underscore the versatility of thiadiazole derivatives as ligands, which can significantly influence the formation of complex structures with metals such as silver, showcasing their potential in materials chemistry (Zheng et al., 2003).
Properties
IUPAC Name |
3-[[5-(1,2-oxazol-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S3/c1-3-15-13-7(1)5-17-9-11-12-10(19-9)18-6-8-2-4-16-14-8/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSKGEQTOZNEGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CSC2=NN=C(S2)SCC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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